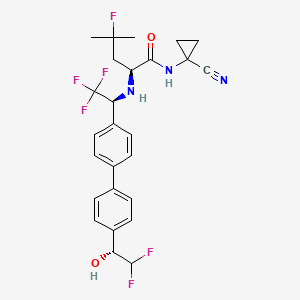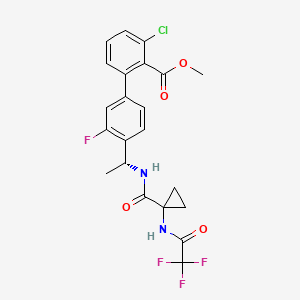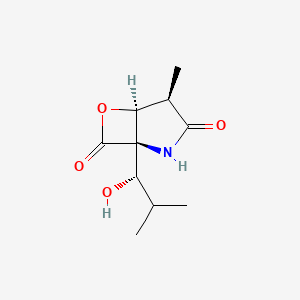
Clasto-lactacystin beta-lactone
Vue d'ensemble
Description
Clasto-lactacystin beta-lactone is a potent, irreversible, and cell-permeable 20S proteasome inhibitor . It is an active metabolite of lactacystin and is known to inhibit cell-cycle progression in cancer cells .
Synthesis Analysis
Clasto-lactacystin beta-lactone is synthesized from lactacystin . The synthetic pathway relies upon a novel stereospecific synthesis of an oxazoline intermediate and a unique stereoselective addition of a formyl amide to the oxazoline .Molecular Structure Analysis
The molecular formula of Clasto-lactacystin beta-lactone is C10H15NO4 . Its molecular weight is 213.23 .Chemical Reactions Analysis
Clasto-lactacystin beta-lactone acts on the N-terminal threonine of subunit proteasome β-subunit X . It also inhibits 20S proteasome activity in Haloferax volcanii by acting in the N-threonine residue of the β-type subunits .Physical And Chemical Properties Analysis
Clasto-lactacystin beta-lactone is a solid substance . It is soluble in DMSO to 75 mM and in water to 10 mM .Applications De Recherche Scientifique
Proteasome Inhibition
- Summary of the Application: Clasto-Lactacystin β-lactone has been used as a proteasome inhibitor . The proteasome is responsible for the normal turnover of cellular proteins and degradation of damaged and mutated proteins . Clasto-Lactacystin β-lactone acts on the N-terminal threonine of subunit proteasome β-subunit X .
- Methods of Application: Clasto-Lactacystin β-lactone is cell-permeable and is synthesized from lactacystin . It penetrates the cell and acylates an active site threonine residue, leading to inhibition of the proteasome .
- Results or Outcomes: The inhibition of the proteasome by Clasto-Lactacystin β-lactone has played a vital role in the study of its function .
Protein Degradation Inhibition
- Summary of the Application: Clasto-Lactacystin β-lactone has been used as a protein degradation inhibitor to test its effect on memory improvements in mice . It has also been used as a proteasome inhibitor in human ovarian surface epithelium (HOSE) cells and dendritic cells (DCs) .
- Methods of Application: Clasto-Lactacystin β-lactone is applied to the cells or administered to mice to inhibit protein degradation .
- Results or Outcomes: The inhibition of protein degradation by Clasto-Lactacystin β-lactone has been used to study its effects on memory improvements in mice .
Enantioselective Total Syntheses
- Summary of the Application: Clasto-Lactacystin β-lactone has been used in the enantioselective total syntheses of its own structure and its C7-epimer .
- Methods of Application: An alkylidene carbene 1,5-CH insertion has been used as a key step in an efficient enantioselective total synthesis of Clasto-Lactacystin β-lactone, and its C7-epimer . An additional noteworthy feature of the synthesis is the use of a novel oxidative deprotection procedure, utilizing DMDO, for the conversion of a late-stage benzylidene acetal into a primary alcohol and a secondary benzoate ester .
- Results or Outcomes: The enantioselective total syntheses of Clasto-Lactacystin β-lactone and its C7-epimer have been achieved .
Major Histocompatibility Complex (MHC) Class I Antigen Presentation
- Summary of the Application: Clasto-Lactacystin β-lactone has been used to inhibit the presentation of MHC class I antigens .
- Methods of Application: Clasto-Lactacystin β-lactone is applied to cells to inhibit the presentation of MHC class I antigens .
- Results or Outcomes: The inhibition of MHC class I antigen presentation by Clasto-Lactacystin β-lactone has been used to study its effects on immune responses .
Multiple Proteasome Beta-Subunits Modification
- Summary of the Application: Clasto-Lactacystin β-lactone has been used to modify multiple proteasome beta-subunits .
- Methods of Application: Clasto-Lactacystin β-lactone is applied to cells to modify multiple proteasome beta-subunits .
- Results or Outcomes: The modification of multiple proteasome beta-subunits by Clasto-Lactacystin β-lactone has been used to study its effects on intracellular protein degradation .
Chymotryptic, Tryptic, and Peptidylglutamyl Activities Inhibition
- Summary of the Application: Clasto-Lactacystin β-lactone and its more potent derivative β-lactone irreversibly inhibit protein breakdown and the chymotryptic, tryptic, and peptidylglutamyl activities of purified 20 S and 26 S particles .
- Methods of Application: Clasto-Lactacystin β-lactone is applied to cells to inhibit chymotryptic, tryptic, and peptidylglutamyl activities .
- Results or Outcomes: The inhibition of chymotryptic, tryptic, and peptidylglutamyl activities by Clasto-Lactacystin β-lactone has been used to study its effects on protein breakdown .
Safety And Hazards
Orientations Futures
Clasto-lactacystin beta-lactone has been used in research to study its effects on memory improvements in mice . It has also been used as a proteasome inhibitor in human ovarian surface epithelium (HOSE) cells . Chronic treatment with this drug may be a prospective model of cardiorenal damage suitable for testing pharmacological drugs as protective agents .
Propriétés
IUPAC Name |
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWHHUJACGNMZ-NBBQQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clasto-lactacystin beta-lactone | |
CAS RN |
154226-60-5 | |
| Record name | clasto-Lactacystin β-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



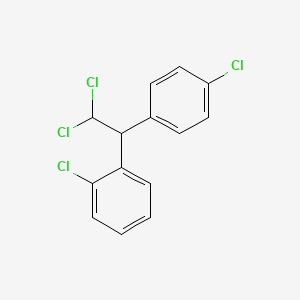
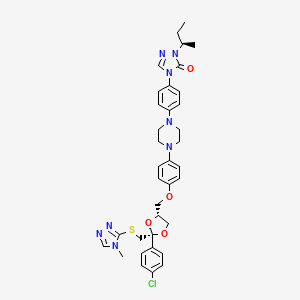
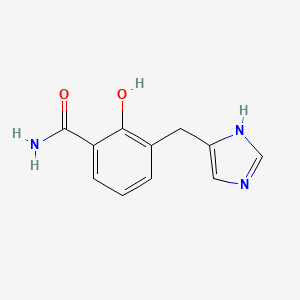
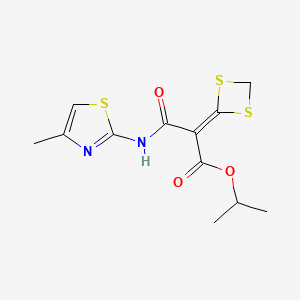
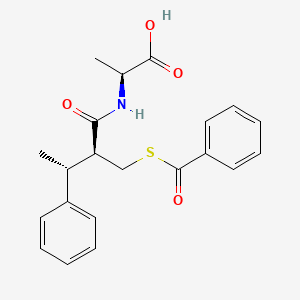
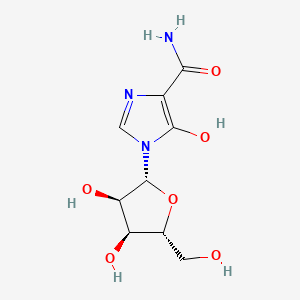
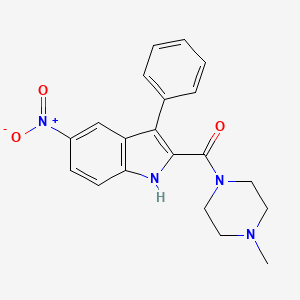
![2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one](/img/structure/B1677218.png)
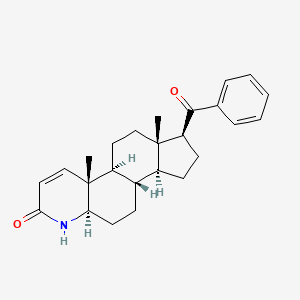
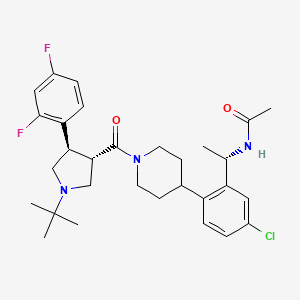
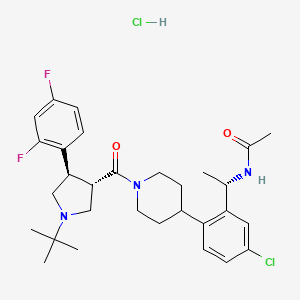
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
